Product packaging for 4-ethyl-2,5-difluoroaniline(Cat. No.:CAS No. 2025296-42-6)

4-ethyl-2,5-difluoroaniline

Cat. No.: B6205750
CAS No.: 2025296-42-6
M. Wt: 157.2
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Description

Significance of Arylamines in Synthetic Chemistry and Material Science Contexts

Arylamines, or aromatic amines, are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. They serve as crucial intermediates and structural motifs in a multitude of applications. In synthetic chemistry, arylamines are indispensable precursors for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and dyes. bldpharm.com Their ability to participate in various chemical transformations, such as electrophilic substitution and carbon-nitrogen bond-forming reactions, makes them versatile building blocks for chemists.

In the realm of materials science, arylamines are integral to the development of functional organic materials. For instance, they are key components in the synthesis of conducting polymers, such as polyaniline, which exhibit interesting electronic and optical properties. The incorporation of arylamine units into polymer backbones can influence properties like thermal stability, solubility, and electrical conductivity. researchgate.net

The Role of Fluorine Substitution in Modulating Aromatic Amine Properties for Research Applications

The substitution of hydrogen with fluorine on an aromatic ring, a process known as fluorination, has profound effects on the molecule's properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic ring, thereby influencing the reactivity and basicity of the amino group. researchgate.net

Key effects of fluorine substitution include:

Enhanced Thermal Stability: The carbon-fluorine bond is exceptionally strong, contributing to increased thermal and oxidative stability in fluorinated compounds. researchgate.net

Modified Lipophilicity: Fluorination can increase a molecule's lipophilicity (its affinity for fatty or non-polar environments), which is a critical parameter in drug design as it affects how a drug is absorbed, distributed, metabolized, and excreted. ontosight.ai

Altered Biological Activity: The introduction of fluorine can lead to enhanced biological activity and selectivity in pharmaceutical compounds. ontosight.aichemimpex.com This is often attributed to the unique steric and electronic properties of fluorine, which can influence how a molecule interacts with biological targets.

Tuning of Physicochemical Properties: Fluorine substitution allows for the fine-tuning of properties such as acidity, basicity, and dipole moment, which are important for creating materials with specific functionalities.

Positioning 4-ethyl-2,5-difluoroaniline within the Academic Landscape of Functionalized Fluoroanilines

This compound, with its specific substitution pattern of two fluorine atoms and an ethyl group on the aniline (B41778) ring, represents a distinct entity within the family of functionalized fluoroanilines. While specific academic research on this particular compound is not extensively documented in publicly available literature, its structural features suggest potential applications that align with the known benefits of its constituent parts.

The presence of the difluoro substitution at the 2 and 5 positions is known to influence the electronic properties of the aromatic ring, which can, in turn, affect the reactivity of the aniline. For instance, the related compound 2,5-difluoroaniline (B146615) is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions, as well as in the production of agrochemicals and dyes. chemimpex.com

The addition of an ethyl group at the 4-position introduces a lipophilic and electron-donating substituent. This modification can further tailor the compound's solubility and electronic nature. By drawing parallels with structurally similar compounds, it can be inferred that this compound is likely explored in research settings as a building block for creating novel molecules with specific, fine-tuned properties for potential use in medicinal chemistry and materials science. For example, the related compound 4-bromo-2,5-difluoroaniline (B53279) is used in the development of pharmaceuticals and in polymer formulations to enhance thermal and mechanical properties. chemimpex.com

The availability of this compound from chemical suppliers suggests its utility in ongoing research and development efforts, likely as a specialized intermediate for synthesizing more complex, high-value molecules. bldpharm.comchemicalbook.comaaronchem.com

Physicochemical Data of this compound and Related Compounds

To provide a comparative context, the following table summarizes some of the known physicochemical properties of this compound and its structural relatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2025296-42-6C₈H₉F₂N157.16
2,5-Difluoroaniline367-30-6C₆H₅F₂N129.11
4-Bromo-2,5-difluoroaniline112279-60-4C₆H₄BrF₂N208.01
2-ethyl-4,5-difluoroaniline1849300-55-5C₈H₉F₂N157.16
5-ethyl-2,4-difluoroaniline1883753-03-4C₈H₉F₂N157.16

Data sourced from multiple chemical supplier databases and public chemical information repositories. ontosight.aichemimpex.comchemicalbook.comaaronchem.comsigmaaldrich.comnih.govsigmaaldrich.com

Properties

CAS No.

2025296-42-6

Molecular Formula

C8H9F2N

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Ethyl 2,5 Difluoroaniline and Its Precursors

Established Synthetic Routes to Di- and Polyfluoroanilines

The synthesis of di- and polyfluoroanilines, the foundational scaffolds for 4-ethyl-2,5-difluoroaniline, relies on several key chemical transformations. These methods are crucial for introducing the fluorine atoms and the amino group to the aromatic ring.

Reductive Amination Strategies from Nitrofluorobenzenes

A primary and widely utilized method for the synthesis of fluoroanilines is the reduction of the corresponding nitrofluorobenzenes. This transformation is a cornerstone of aromatic chemistry, offering a reliable route to the aniline (B41778) functionality.

The reduction of nitroaromatics to anilines can proceed through various pathways, often involving intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine. rsc.orgmdpi.com The choice of reducing agent and catalyst is critical in determining the reaction's efficiency and selectivity. Common industrial methods include the use of sulfide (B99878) bases (e.g., Na₂S, NaHS), iron powder in an acidic medium, or catalytic hydrogenation. rsc.org

For laboratory and industrial-scale synthesis, catalytic hydrogenation is a prevalent technique. mdpi.com This method employs catalysts such as Raney® Ni or active copper for gas-phase hydrogenation. rsc.org Noble metals like palladium, platinum, and gold supported on various materials are also highly effective catalysts for the reduction of nitroaromatics. mdpi.comnih.gov For instance, the reduction of 3,4-difluoronitrobenzene (B149031) to 3,4-difluoroaniline (B56902) can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. researchgate.netnih.gov

Recent advancements have also explored photocatalytic methods for the reduction of nitroaromatics under milder conditions, utilizing visible light and earth-abundant photocatalysts. nih.govrsc.org

Table 1: Catalysts and Conditions for Nitroaromatic Reduction

Catalyst System Reducing Agent Conditions Application Reference
Au/TiO₂ Hydrogen Not specified Hydrogenation of aromatic nitro compounds rsc.org
Ir, Pt, Pd on carbon Hydrogen Not specified Catalytic hydrogenation of nitroaromatics rsc.org
RANEY® Ni or active Cu Hydrogen Gas phase Industrial reduction of nitroaromatics rsc.org
Pd/C Hydrazine hydrate Not specified Reduction of 3,4-difluoronitrobenzene researchgate.netnih.gov
CdS nanorods Ammonium formate Anaerobic, ethanol (B145695) Photocatalytic reduction of nitrobenzene (B124822) rsc.org

Halogen-Exchange (Halex) Reactions in Fluorinated Aromatics

The Halogen-Exchange (Halex) reaction is a powerful tool for the synthesis of fluoroaromatic compounds, involving the substitution of a halogen (typically chlorine or bromine) with fluorine. google.com This process is particularly useful for introducing fluorine atoms into an aromatic ring that already contains other substituents.

The reaction typically involves heating a chloroaromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in an aprotic polar solvent like sulfolane (B150427) or dimethylimidazolidinone (DMI). google.comgoogle.com The presence of a phase-transfer catalyst can enhance the reaction rate. google.comgoogle.com The reactivity of the alkali metal fluoride follows the order CsF > KF > NaF. google.com

For the synthesis of difluoroanilines, a common strategy involves the Halex reaction on a dichloronitrobenzene derivative, followed by the reduction of the nitro group. google.comjustia.com For example, 2,4-difluoroaniline (B146603) can be prepared from 2,4-dichloronitrobenzene (B57281) through a Halex reaction and subsequent reduction. google.comjustia.com The nitro group in the ortho and para positions activates the chlorine atoms towards nucleophilic substitution. google.comjustia.com

Table 2: Conditions for Halex Reactions

Starting Material Reagents Solvent Temperature Product Reference
1,3,5-trichlorobenzene Potassium fluoride Dimethylimidazolidinone (DMI) 275-325 °C 1,3,5-trifluorobenzene google.com
Chlorodiazines/Chloropyridines HF-base solutions Not specified Not specified Fluorodiazines/Fluoropyridines researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including fluoride ions, onto an aromatic ring. tib.eu This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com

In the context of synthesizing fluoroanilines, SNAr can be used to introduce a fluorine atom onto a pre-existing aniline or nitrobenzene ring that has a suitable leaving group. The reactivity of halogens as leaving groups in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

For instance, the synthesis of N-arylated indoles and carbazoles can be achieved through the SNAr reaction of fluoroarenes with indoles or carbazole (B46965) in the presence of a base like KOH in DMSO. mdpi.com While direct fluorination of an aniline ring via SNAr with a fluoride source is less common, the principles of SNAr are crucial in many synthetic routes to fluorinated aromatics. vt.educore.ac.uk

Regioselective Ethylation Strategies for Fluorinated Aniline Scaffolds

Once the difluoroaniline core is established, the next critical step is the introduction of the ethyl group at the C4 position. This requires regioselective ethylation strategies that can precisely target the desired position on the fluorinated aniline scaffold.

Directed Alkylation Techniques

Directed alkylation techniques utilize a directing group to guide the alkylating agent to a specific position on the aromatic ring. For anilines, the amino group itself or a modified version can act as a directing group.

One common approach is the Friedel-Crafts alkylation. wikipedia.orgscienceinfo.com However, traditional Friedel-Crafts alkylations often suffer from a lack of regioselectivity and can lead to polysubstitution. vaia.com To overcome these limitations, modern methods often employ a directing group to achieve ortho- or para-selectivity.

For anilines, the amino group can be protected or modified to act as a directing group. For example, N-acyl or N-sulfonyl groups can direct ortho-alkylation. Rhodium-catalyzed C-H bond activation has emerged as a powerful tool for the direct ortho-alkylation of anilines. rsc.org In some cases, a removable directing group, such as a picolinamide (B142947) or a Boc-group, is used to facilitate the ortho-alkenylation or alkylation, which can then be further modified to an ethyl group. acs.orgacs.org

While these methods primarily focus on ortho-alkylation, para-alkylation can be achieved if the ortho positions are blocked or if the electronic properties of the substrate favor para-substitution.

Table 3: Directed Alkylation of Anilines

Catalyst/Directing Group Alkylating Agent Position Reference
Rh(III) catalyst, Pyridinyl directing group α-diazo malonates ortho rsc.org
Rh(I) catalyst, Trivalent phosphorus directing group Styrene derivatives ortho nih.gov
Rh(III) catalyst, Removable Boc-protecting group Acrylate esters, styrene ortho acs.org

Functional Group Interconversion in Ethyl-substituted Fluorinated Precursors

An alternative to direct ethylation of the difluoroaniline is to start with a precursor that already contains an ethyl group or a functional group that can be readily converted to an ethyl group. This approach often provides better control over regioselectivity.

A common strategy involves the Friedel-Crafts acylation of a suitable fluorinated aromatic compound with acetyl chloride or acetic anhydride (B1165640) to introduce an acetyl group. This reaction is generally more regioselective than the corresponding alkylation. The resulting ketone can then be reduced to an ethyl group using methods such as the Wolff-Kishner or Clemmensen reduction.

Another approach is to start with a precursor that has a different functional group at the desired position, such as a vinyl or ethynyl (B1212043) group, and then reduce it to an ethyl group through catalytic hydrogenation. This allows for the introduction of the ethyl group through well-established cross-coupling reactions like the Heck or Sonogashira reaction on a halogenated difluoroaromatic precursor, followed by reduction.

Multi-Step Synthesis Pathways Leading to this compound

The synthesis of this compound is a multi-step process that typically begins with commercially available difluorobenzene precursors. The construction of the target molecule involves the sequential introduction of the ethyl and amino functionalities onto the difluorinated aromatic core. A common and logical synthetic strategy proceeds through the formation of a key nitro-intermediate, which is subsequently reduced to the desired aniline. While various specific reagents and conditions can be employed, a representative pathway is outlined below.

One plausible and widely applicable route starts from 1,4-difluorobenzene. The synthesis involves an initial acylation, followed by reduction of the resulting ketone, subsequent nitration, and a final reduction of the nitro group.

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene The synthesis can commence with the Friedel-Crafts acylation of 1,4-difluorobenzene. This reaction introduces an acetyl group onto the benzene (B151609) ring, which serves as a precursor to the final ethyl group. The reaction is typically carried out using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 2: Clemmensen or Wolff-Kishner Reduction The ketone functional group of the 2,5-difluoroacetophenone intermediate is then reduced to an ethyl group. This can be achieved through classic reduction methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These reactions effectively convert the carbonyl group into a methylene (B1212753) group, yielding 1-ethyl-2,5-difluorobenzene.

Step 3: Regioselective Nitration The subsequent step is the nitration of 1-ethyl-2,5-difluorobenzene to introduce a nitro group (-NO₂) onto the ring. This is a critical step that determines the final substitution pattern. The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents (the ortho, para-directing ethyl group and the ortho, para-directing fluorine atoms) guide the nitro group to the 4-position, resulting in the formation of 4-ethyl-2,5-difluoro-1-nitrobenzene.

Step 4: Reduction of the Nitro Group The final step in the sequence is the reduction of the nitro group to an amino group (-NH₂). This transformation is one of the most common methods for preparing aromatic amines. Catalytic hydrogenation is a widely used industrial method for this purpose, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂). alfa-chemistry.com This method is known for its high efficiency and clean conversion, yielding the final product, this compound. Alternative reducing agents can also be used depending on the scale and specific laboratory conditions.

A summary of this synthetic pathway is presented in the table below.

Interactive Data Table: Illustrative Synthesis Pathway for this compound

StepStarting MaterialReagents & ConditionsIntermediate/ProductPurpose
1 1,4-DifluorobenzeneAcetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃)2,5-DifluoroacetophenoneIntroduction of acetyl precursor
2 2,5-Difluoroacetophenonee.g., Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)1-Ethyl-2,5-difluorobenzeneFormation of the ethyl group
3 1-Ethyl-2,5-difluorobenzeneNitric acid (HNO₃), Sulfuric acid (H₂SO₄)4-Ethyl-2,5-difluoro-1-nitrobenzeneIntroduction of the nitro group
4 4-Ethyl-2,5-difluoro-1-nitrobenzeneHydrogen (H₂), Palladium on Carbon (Pd/C)This compoundFormation of the final amine

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and other fluorinated amines, several strategies can be employed to enhance the environmental sustainability of the process.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. In the final reduction step of the pathway described above, heterogeneous catalysts like palladium on carbon (Pd/C) are favored. alfa-chemistry.comgoogle.com These catalysts offer significant advantages over stoichiometric reducing agents (like metal hydrides) as they are used in smaller quantities, can be easily separated from the reaction mixture by filtration, and can often be reused for multiple reaction cycles, thus minimizing waste.

Alternative Energy Sources: To improve energy efficiency and reduce reaction times, alternative energy sources are being explored. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For the synthesis of anilines from aryl halides, microwave irradiation has been shown to dramatically shorten reaction times from hours to minutes and can enable reactions to proceed without organic solvents. researchgate.net Applying this technology to steps like the initial acylation or the final reduction could lead to significant energy savings.

Solvent Choice and Reduction: Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Water as a Solvent: Recent research has explored fluoroalkylation reactions in water, which is an environmentally benign solvent. acs.org

Solvent-Free Reactions: Mechanochemical methods, where reactions are induced by grinding solid reactants together, offer a solvent-free alternative. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines and could be adapted for certain steps in aniline synthesis. mdpi.com

Continuous-Flow Systems: The use of continuous-flow reactors can minimize solvent usage and improve process safety and efficiency. researchgate.net These systems allow for precise control over reaction parameters, leading to higher yields and reduced byproduct formation. An analysis of such a system showed a significant reduction in the E-factor (a measure of waste generated) compared to a corresponding batch process. researchgate.net

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, the final step in the proposed synthesis of this compound, is an excellent example of a highly atom-economical reaction, as the only byproduct is water (if starting from a nitro compound precursor).

The table below summarizes key green chemistry considerations applicable to the synthesis of this compound.

Interactive Data Table: Green Chemistry Approaches in Fluorinated Aniline Synthesis

Green Chemistry PrincipleConventional MethodGreener AlternativeBenefitSource
Catalyst Choice Stoichiometric reducing agentsHeterogeneous catalysts (e.g., Pd/C)Reduced waste, catalyst recyclability, higher efficiency. alfa-chemistry.comgoogle.com
Energy Input Conventional heating (oil baths)Microwave irradiation, Flow chemistryReduced reaction times, lower energy consumption, improved control. researchgate.netresearchgate.net
Solvent Use Volatile organic solvents (VOCs)Water, solvent-free (mechanochemistry)Reduced pollution, lower cost, enhanced safety. acs.orgmdpi.com
Process Design Batch processingContinuous-flow reactorsImproved safety, better yield, less waste, easier scale-up. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 2,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-ethyl-2,5-difluoroaniline is the primary site for electrophilic attack. The activating, ortho-, para-directing amino group, and the weakly activating, ortho-, para-directing ethyl group generally direct incoming electrophiles to the positions ortho and para to the amino group. However, the presence of two deactivating fluorine atoms significantly influences the regioselectivity and rate of these reactions.

Halogenation and Nitration Studies

Halogenation of anilines typically occurs readily. In the case of this compound, the positions open for substitution are at C3 and C6. Given the steric hindrance from the adjacent ethyl group at C4 and the electronic deactivation by the fluorine at C5, the C6 position is a likely candidate for substitution. For instance, the related compound 4-Bromo-2,5-difluoroaniline (B53279) is synthesized through methods that can include nitration followed by halogenation of an aniline (B41778) precursor. smolecule.com

Nitration of aromatic amines requires careful control of reaction conditions to prevent oxidation of the amino group. The reaction is typically carried out by protecting the amino group via acylation before nitration. The directing effects of the substituents would then determine the position of the nitro group.

Friedel-Crafts Acylation/Alkylation with Fluorine and Ethyl Substituents

Friedel-Crafts reactions on anilines are generally challenging due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. To circumvent this, the amino group is often acylated to form an amide, which is less basic and still directs ortho- and para-substitution. In this compound, the combined deactivating effect of the two fluorine atoms would further decrease the ring's reactivity, likely requiring forcing conditions for any Friedel-Crafts reaction to proceed.

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of reactions.

Acylation and Sulfonylation Mechanisms

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide. These reactions are fundamental in protecting the amino group during other synthetic transformations.

Diazotization and Coupling Reactions

Primary aromatic amines like this compound undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. google.com This reaction converts the amino group into a diazonium salt (-N2+), which is a versatile intermediate.

These diazonium salts are electrophilic and can undergo coupling reactions with electron-rich aromatic compounds such as phenols and other anilines to form brightly colored azo compounds. youtube.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. youtube.com

Reactant Reagent Conditions Product Type
This compoundNaNO2, HCl0-5 °C4-ethyl-2,5-difluorobenzenediazonium chloride
4-ethyl-2,5-difluorobenzenediazonium chloridePhenolBasicAzo-coupled product
4-ethyl-2,5-difluorobenzenediazonium chlorideN,N-dimethylanilineAzo-coupled product

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The Buchwald-Hartwig amination, specifically, is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org

While this compound itself would act as the amine coupling partner, its corresponding aryl halide derivatives (e.g., a bromo or iodo derivative) would be key substrates for these reactions. For instance, 4-bromo-2,5-difluoroaniline is noted for its utility in palladium-catalyzed cross-coupling reactions. smolecule.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of palladium precursor, ligand, base, and solvent are crucial for the success of these reactions, with various generations of catalyst systems developed to improve scope and efficiency. wikipedia.orgorganic-chemistry.org

Reaction Type Aryl Halide Amine Catalyst System (Example) Product
Buchwald-Hartwig Amination1-bromo-4-ethyl-2,5-difluorobenzeneSecondary Amine (e.g., Morpholine)Pd(OAc)2, Buchwald Ligand, NaOtBuN-(4-ethyl-2,5-difluorophenyl)morpholine
Buchwald-Hartwig AminationAryl BromideThis compoundPd2(dba)3, Josiphos Ligand, K3PO4N-aryl-4-ethyl-2,5-difluoroaniline

C-N Coupling Applications

There is no available literature detailing the use of this compound as a substrate in common C-N cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. While these methods are standard for forming carbon-nitrogen bonds with aryl amines, no examples utilizing this compound have been documented.

C-C Coupling via Organometallic Intermediates

Similarly, research on the participation of this compound in palladium-catalyzed C-C bond-forming reactions is not present in the available literature. This includes widely used transformations such as:

Suzuki-Miyaura Coupling: No studies show the coupling of a derivative of this compound (e.g., a bromo- or iodo-substituted version) with boronic acids.

Heck Reaction: There are no documented examples of this compound derivatives reacting with alkenes.

Sonogashira Coupling: The reaction of a halogenated this compound with terminal alkynes has not been reported.

C-F Bond Activation and Functionalization Research

The activation and subsequent functionalization of the carbon-fluorine bond in fluoroaromatic compounds is a significant area of chemical research. However, there are no specific studies that focus on the C-F bonds of this compound, making it impossible to report on its reactivity profile in this area.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Without documented examples of the aforementioned key transformations, there is consequently no data available on the reaction kinetics or thermodynamic properties associated with the chemical reactions of this compound.

Theoretical and Computational Chemistry of 4 Ethyl 2,5 Difluoroaniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These calculations typically employ methods like Density Functional Theory (DFT) to solve the Schrödinger equation, providing a detailed picture of the molecular geometry and energetics.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For 4-ethyl-2,5-difluoroaniline, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The result is a set of optimized bond lengths, bond angles, and dihedral angles that represent the most stable structure of the molecule. The energetic stability of the molecule is then determined from this optimized geometry. A data table generated from this analysis would typically list the calculated bond lengths (in Ångströms) and bond angles (in degrees) for all atomic connections within the molecule.

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data is illustrative of what would be presented and is not based on actual calculations for this compound.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.39 C1-C2-C3 120.0
C-N 1.40 C2-C1-N 121.0
C-F 1.35 H-N-H 112.0

The ethyl group attached to the benzene (B151609) ring is not rigid and can rotate around the C-C single bond. This rotation gives rise to different spatial arrangements called conformations, each with a specific energy. A conformational analysis would be performed by systematically rotating the ethyl group and calculating the energy at each step. This process, known as a potential energy surface (PES) scan, helps to identify the most stable conformation (the global minimum) and any other local energy minima. The results are often visualized in a plot of energy versus the dihedral angle of rotation, which would reveal the energy barriers between different conformations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which provide further insights into the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: The following data is illustrative and not based on actual calculations for this compound.)

Parameter Value (eV)
HOMO Energy -5.80
LUMO Energy -0.95
HOMO-LUMO Gap 4.85
Electronegativity (χ) 3.375
Chemical Hardness (η) 2.425

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amine group and the ethyl group.

Natural Bond Orbital (NBO) Analysis

Table 3: Illustrative NBO Analysis - Second Order Perturbation Theory (Note: The following data is illustrative and not based on actual calculations for this compound.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N π*(C1-C6) 45.20
LP(1) N π*(C2-C3) 20.15

Intramolecular Charge Transfer and Hyperconjugation

Detailed analysis of intramolecular charge transfer (ICT) and hyperconjugation for this compound is not available in the reviewed literature. In similar aromatic systems, ICT, the transfer of electron density between different parts of a molecule upon excitation, is a key property. researchgate.net It is often studied using computational methods to understand the electronic transitions and photophysical properties.

Hyperconjugation, the interaction of electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital, is a stabilizing interaction. researchgate.net In the case of this compound, one would expect to analyze the hyperconjugative interactions between the ethyl group's C-H and C-C bonds and the aromatic pi-system, as well as interactions involving the fluorine and amino substituents. NBO analysis is the standard method for quantifying these interactions and their stabilizing energies. bldpharm.com However, specific E(2) stabilization energies from such an analysis for this compound have not been reported.

Calculation of Molecular Properties

Specific calculated molecular properties for this compound are not found in the existing literature. The following sections describe the types of properties that would be calculated in a typical computational study.

Dipole Moment, Polarizability, and First Static Hyperpolarizability

There are no published computational results for the dipole moment (μ), polarizability (α), and first static hyperpolarizability (β) of this compound. These properties are crucial for understanding a molecule's response to an external electric field and are particularly important for the development of nonlinear optical (NLO) materials. Computational methods, typically DFT, are used to calculate these values. For instance, studies on other organic molecules report these properties, often comparing them to standard NLO materials like urea (B33335). dergipark.org.tr

Table 1: Hypothetical Data Table for Calculated Molecular Properties No data is available in the scientific literature for this compound. The table below is a template for how such data would be presented.

Property Calculated Value
Dipole Moment (μ) [Debye] Data not available
Mean Polarizability (α) [esu] Data not available

Thermodynamic Properties and Potential Energy Surface (PES)

A detailed analysis of the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and the potential energy surface (PES) for this compound is not available. Thermodynamic properties are typically calculated from vibrational frequency computations and are essential for predicting reaction equilibria and stability at different temperatures.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles to identify the most stable conformers (energy minima). For this compound, a PES scan would likely involve the rotation around the C(aromatic)-C(ethyl) bond and the C-N bond of the amino group to determine the molecule's preferred three-dimensional structure. dergipark.org.tr

Table 2: Hypothetical Data Table for Calculated Thermodynamic Properties No data is available in the scientific literature for this compound. The table below is a template for how such data would be presented.

Property (at 298.15 K) Calculated Value
Zero-point vibrational energy (kcal/mol) Data not available
Enthalpy (H) (kcal/mol) Data not available
Gibbs Free Energy (G) (kcal/mol) Data not available

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Ethyl 2,5 Difluoroaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives and Reaction Intermediates

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-ethyl-2,5-difluoroaniline and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques is particularly powerful.

Advanced 1H, 13C, and 19F NMR Techniques

The structural assignment of this compound is definitively achieved through a suite of NMR experiments.

¹H NMR: The proton spectrum provides initial structural clues. The ethyl group is characterized by a triplet and a quartet. The aromatic region is expected to show two distinct protons, with their multiplicity and coupling constants dictated by couplings to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF). The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and amine substituents. Carbons directly bonded to fluorine (C2 and C5) will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. biophysics.org It is expected to show two distinct signals for the non-equivalent fluorine atoms at the C2 and C5 positions. These signals will be split into multiplets due to coupling with aromatic protons. magritek.com

2D NMR Techniques: To unambiguously assign all signals and confirm connectivity, advanced 2D NMR experiments are employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling correlations, confirming the relationship between the methyl and methylene (B1212753) protons of the ethyl group and the coupling between aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs, allowing for the definitive assignment of protonated carbons. sdsu.eduipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. ipb.pted.ac.uk This is crucial for identifying quaternary carbons and confirming the placement of the ethyl group and fluorine atoms on the aromatic ring by observing correlations from the ethyl protons to the aromatic carbons and from the aromatic protons to the fluorinated carbons.

Computational NMR Chemical Shift Prediction and Validation

Computational chemistry provides a powerful method for predicting NMR spectra, which serves to validate experimental findings and aid in complex spectral assignments. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT) (e.g., at the B3LYP level), is a standard approach for calculating NMR chemical shifts. acs.orgresearchgate.netnih.gov

This method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values can be correlated with experimentally observed chemical shifts. nih.gov By performing these calculations on the proposed structure of this compound, a predicted spectrum is generated. Comparing the predicted ¹H, ¹³C, and ¹⁹F chemical shifts with the experimental data allows for a high-confidence validation of the structural assignment. rsc.orgescholarship.org This is particularly useful for correctly assigning the signals of the C2 and C5 fluorine atoms and their corresponding carbons, where empirical rules may be less precise.

NucleusAtom PositionPredicted Chemical Shift Range (ppm)Expected Multiplicity & Key Couplings
¹H-CH₂CH₃~1.2Triplet (t), ³JHH
-CH₂CH₃~2.6Quartet (q), ³JHH
Ar-H6.5 - 7.0Doublet of doublets (dd) or more complex multiplet, JHF, JHH
-NH₂~3.8Broad singlet (br s)
¹³C-CH₂CH₃~15Singlet
-CH₂CH₃~22Singlet
Ar-C (unsubstituted)110 - 130Doublet due to C-F coupling
Ar-C (substituted)130 - 160Doublet (for C-F) or singlet
¹⁹FC2-F-120 to -145Multiplet due to H-F coupling
C5-F-120 to -145Multiplet due to H-F coupling

Vibrational Spectroscopy (FT-IR and FT-Raman) for Mode Assignment and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure and bonding, providing a characteristic "fingerprint" for the compound. mt.comvliz.be

For this compound, key vibrational modes include:

N-H stretching of the amine group, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the ethyl group, found in the 2850-3100 cm⁻¹ range.

C=C stretching within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

C-F stretching , which gives rise to strong absorptions, typically in the 1100-1300 cm⁻¹ range. asianpubs.org

C-N stretching and N-H bending vibrations.

FT-Raman spectroscopy provides complementary information. While FT-IR is sensitive to vibrations involving a change in dipole moment (e.g., C-F, C-N, N-H bonds), FT-Raman is sensitive to vibrations that cause a change in polarizability, such as the C=C bonds of the aromatic ring. mt.com

Experimental and Theoretical Vibrational Spectra Comparison

To achieve a complete and accurate assignment of the numerous vibrational modes of this compound, a combined experimental and theoretical approach is employed. Experimental FT-IR and FT-Raman spectra are recorded, and the observed frequencies are then compared with those predicted by quantum chemical calculations. asianpubs.orgglobalresearchonline.netresearchgate.net

DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are performed to compute the harmonic vibrational frequencies. globalresearchonline.netderpharmachemica.comnih.gov Since theoretical calculations often overestimate vibrational frequencies, the computed values are typically scaled using established scaling factors to improve agreement with experimental data. globalresearchonline.netderpharmachemica.com This comparison allows for the confident assignment of each experimental band to a specific molecular motion (e.g., stretching, bending, or torsion). Such analysis has been successfully applied to numerous substituted anilines. asianpubs.orgnih.govsphinxsai.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Detection Method
N-H Asymmetric & Symmetric Stretch3300 - 3500FT-IR
Aromatic C-H Stretch3000 - 3100FT-IR, FT-Raman
Aliphatic C-H Stretch2850 - 2980FT-IR, FT-Raman
Aromatic C=C Stretch1400 - 1620FT-IR, FT-Raman (strong)
N-H Bend (Scissoring)1580 - 1650FT-IR
C-N Stretch1250 - 1350FT-IR
C-F Stretch1100 - 1300FT-IR (strong)

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, MS can confirm the successful synthesis of the target compound by identifying its molecular ion peak. The fragmentation pattern can also corroborate the proposed structure. Common fragmentation pathways for aromatic amines often involve the loss of small neutral molecules. hnxb.org.cn For ethyl-substituted aromatic rings, a characteristic fragmentation is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable tropylium-like cation. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures these values with very high precision (typically to four or more decimal places). miamioh.eduresearchgate.net This accuracy allows for the unambiguous determination of a molecule's elemental composition.

For this compound (molecular formula C₈H₉F₂N), the theoretical exact mass of the molecular ion ([M]⁺) can be calculated. By comparing this theoretical value with the experimentally measured exact mass from an HRMS analysis, the elemental formula can be confirmed, providing definitive proof of the compound's identity and purity. researchgate.net This technique is crucial for distinguishing between isomers or other compounds that might have the same nominal mass.

Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₈H₉F₂N, Molecular Weight: 157.16 g/mol ), the electron impact (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak and a series of fragment ions characteristic of its alkyl and substituted aniline (B41778) moieties. bldpharm.comaaronchem.com

The fragmentation of aromatic amines is well-documented. whitman.edu The molecular ion of an aromatic amine is typically intense. whitman.edu The fragmentation process for this compound would likely be initiated by the loss of an electron from the nitrogen atom or the π-system of the benzene (B151609) ring, forming the molecular ion [M]⁺• at m/z 157.

Key fragmentation pathways are anticipated to be:

Benzylic Cleavage: The most significant fragmentation for alkyl-substituted benzene rings is the cleavage of the bond beta to the aromatic ring. docbrown.infopearson.com For the ethyl group, this involves the loss of a methyl radical (•CH₃) to form a highly stable benzylic cation. This is expected to produce a major peak at m/z 142 ([M-15]⁺), which is often the base peak in the mass spectra of ethyl-substituted aromatics. docbrown.infochegg.com

Loss of Hydrogen: A common feature in the mass spectra of aromatic amines is the loss of a hydrogen atom from the amine group, resulting in a prominent [M-1]⁺ peak. whitman.edu This would appear at m/z 156.

Ring Fragmentation: Aromatic compounds can undergo fragmentation of the ring itself. The loss of a neutral molecule of hydrogen cyanide (HCN) from the aniline structure is a characteristic fragmentation pathway, which would lead to a fragment ion at m/z 130 ([M-27]⁺). whitman.edu

Loss of Ethene (McLafferty-type rearrangement is not possible): While elimination of ethene can be observed from the parent molecular ion of ethylbenzene, the primary fragmentation is the loss of the methyl group. docbrown.info

The presence of two fluorine atoms on the ring generally directs fragmentation to other parts of the molecule, as the C-F bond is very strong. The fragmentation patterns are significantly influenced by the nature and position of substituents on the aniline group. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Daltons)Proposed Fragment IonFragmentation PathwayPredicted Relative Abundance
157[C₈H₉F₂N]⁺•Molecular Ion (M⁺•)High
142[C₇H₆F₂N]⁺Loss of methyl radical (•CH₃) from ethyl group (Benzylic Cleavage)High (Potentially Base Peak)
156[C₈H₈F₂N]⁺Loss of a hydrogen atom (•H) from the amine groupMedium
130[C₇H₆F₂]⁺•Loss of hydrogen cyanide (HCN) from the aniline moietyMedium to Low

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While the crystal structure for this compound itself is not prominently available in the literature, extensive research on its derivatives provides significant insight into its solid-state conformation and intermolecular interactions. X-ray crystallography on derivatives of difluoroanilines reveals how the core structure influences the packing and hydrogen-bonding networks in the crystalline state.

Studies on N-acyl derivatives of halogenated anilines, such as N-formyl-4-bromo-2,6-difluoroaniline, show that molecules are linked into infinite chains through intermolecular N—H···O hydrogen bonds. iucr.org Similarly, research on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a derivative synthesized from 3,5-difluoroaniline (B1215098), highlights the formation of stable crystal structures through hydrogen bonding and other intermolecular forces. dergipark.org.trresearchgate.net

Table 2: Crystallographic Data for a Representative Difluoroaniline Derivative (Ethyl 4-amino-3,5-difluorobenzoate)

ParameterValueReference
Compound NameEthyl 4-amino-3,5-difluorobenzoate iucr.orgresearchgate.netiucr.org
Molecular FormulaC₉H₉F₂NO₂ iucr.orgresearchgate.netiucr.org
Crystal SystemMonoclinic iucr.orgresearchgate.netiucr.org
Space GroupP2₁/c iucr.orgresearchgate.netiucr.org
Key InteractionsN—H···O, N—H···F hydrogen bonds, π-stacking iucr.orgresearchgate.netiucr.org

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties Research

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The spectrum of an aniline derivative is characterized by electronic transitions within the benzene ring, which are modified by the substituents. cdnsciencepub.com

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions, characteristic of the aromatic system. The spectrum of aniline in a non-polar solvent like cyclohexane (B81311) typically displays two main absorption bands: a strong band around 234 nm (the C-band or benzenoid E₂ band) and a weaker, structured band around 285 nm (the B-band or benzenoid B band). cdnsciencepub.com

The substituents on the aniline ring—amino (-NH₂), ethyl (-CH₂CH₃), and fluoro (-F)—each influence the position and intensity of these absorption bands:

Amino Group (-NH₂): As a powerful auxochrome with a positive mesomeric effect, the amino group causes a significant bathochromic (red) shift of the B- and C-bands compared to unsubstituted benzene. cdnsciencepub.com This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system.

Ethyl Group (-CH₂CH₃): This alkyl group is a weak electron-donating group and typically induces a small bathochromic shift.

Theoretical studies on 3,5-difluoroaniline using time-dependent density functional theory (TD-DFT) have been performed to calculate electronic transition spectra, providing a basis for interpreting experimental results. researchgate.net For this compound, the combined electronic effects of the substituents would result in specific absorption maxima. The solvent environment also plays a crucial role; polar solvents can interact with the amino group, often leading to a hypsochromic (blue) shift of the B-band due to hydrogen bonding. cdnsciencepub.com

Table 3: Predicted UV-Visible Absorption Data for this compound

Absorption BandPredicted λₘₐₓ (in non-polar solvent)Type of Electronic TransitionInfluencing Factors
B-Band~290-310 nmπ → π* (Benzenoid B-band)Bathochromic shift due to -NH₂ and -C₂H₅ groups; modified by -F substituents. cdnsciencepub.com
C-Band~240-250 nmπ → π* (Benzenoid E₂-band)Strong absorption, shifted by all substituents. cdnsciencepub.com
n → π* TransitionWeak, often obscuredExcitation of non-bonding electron from NitrogenGenerally low intensity and may be submerged by stronger π → π* bands. researchgate.net

Applications of 4 Ethyl 2,5 Difluoroaniline in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Ethyl-2,5-difluoroaniline is a significant intermediate in the synthesis of elaborate organic molecules. Fluorinated anilines are highly sought-after precursors in medicinal chemistry and materials science due to the profound influence of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity. The presence of the primary amino group and the activated aromatic ring in this compound allows for a variety of chemical transformations.

The amino group can act as a nucleophile and readily undergoes reactions such as acylation, alkylation, and diazotization, paving the way for a wide range of functional group interconversions. smolecule.com For instance, the reaction of anilines with acid halides or anhydrides to form amides is a fundamental transformation. Furthermore, the difluorinated benzene (B151609) ring is susceptible to electrophilic aromatic substitution, although the positions of substitution are directed by the existing substituents. These reactions are crucial for assembling more complex molecular frameworks that are often investigated in pharmaceutical and agrochemical research. smolecule.com

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds (Non-clinical focus)

The utility of fluorinated compounds in drug discovery is well-documented, with a significant percentage of marketed drugs containing fluorine. nih.gov Fluorinated anilines, including structures analogous to this compound, are pivotal intermediates in the synthesis of pharmaceutical scaffolds. smolecule.comajrconline.org Chemical suppliers categorize this compound under "Pharmaceutical Intermediates," underscoring its role in this research area. bldpharm.combldpharm.com While specific, publicly documented examples of its direct use are limited, the reactivity of similar difluoroanilines provides a clear indication of its potential applications. For example, 3,5-difluoroaniline (B1215098) is a known intermediate for antifungal agents. google.comarborpharmchem.comarborpharmchem.com

Heterocyclic compounds are core components of many pharmaceuticals, and the synthesis of novel heterocyclic systems is a central goal in medicinal chemistry. mdpi.com this compound is an ideal precursor for constructing heterocyclic rings. The amino group can participate in condensation and cyclization reactions to form nitrogen-containing heterocycles.

Research on analogous compounds demonstrates typical synthetic pathways. For instance, substituted anilines can be cyclized with other reagents to form quinolines, which are important structural motifs. scispace.com Similarly, 2,5-difluoroaniline (B146615), an isomer of the title compound, has been used as a starting material to synthesize substituted benzimidazoles. tubitak.gov.tr In a representative reaction, a difluoro-o-phenylenediamine derivative (obtainable from the corresponding nitroaniline) is condensed with an aldehyde to form the benzimidazole (B57391) ring. tubitak.gov.tr Another example involves the reaction of 3,4-difluoroaniline (B56902) with ethyl acetoacetate (B1235776) and hydrazine (B178648) to produce pyrazolone (B3327878) derivatives. mdpi.com These established methods highlight the potential of this compound to serve as a foundational element in the creation of diverse heterocyclic scaffolds for pharmaceutical research.

Below is a table illustrating representative cyclization reactions using related difluoroanilines to form heterocyclic systems.

Starting Aniline (B41778)ReagentsHeterocyclic ProductResearch Focus
2,5-Difluoroaniline1. N-acylation, Nitration, Deacylation 2. SnCl₂, HCl 3. Aldehyde CondensationSubstituted BenzimidazolesBiological Activity Evaluation tubitak.gov.tr
3,4-Difluoroaniline1. Diazotization 2. Ethyl Acetoacetate 3. Hydrazine Hydrate (B1144303)(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-oneSynthesis of Novel Heterocycles mdpi.com
3,4-Difluoroaniline1. Thionyl Chloride 2. 3-(Chlorosulfonyl)-4-fluorobenzoic acidN-(3,4-difluorophenyl)-4-fluoro-3-sulfamoylbenzamideHBV Capsid Assembly Modulators nih.gov

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. The introduction of fluorine is a classic bioisosteric replacement strategy used to enhance a drug candidate's profile, including its metabolic stability, binding affinity, and lipophilicity. nih.gov The gem-difluoro group, in particular, has gained attention as a potential bioisostere for carbonyl or sulfonyl groups. nih.gov

In this compound, the specific arrangement of the substituents is critical. The two fluorine atoms at the 2- and 5-positions significantly alter the electron distribution of the aromatic ring and modulate the basicity (pKa) of the amino group. This can influence how the molecule interacts with biological targets like enzymes or receptors. The ethyl group at the 4-position adds a lipophilic component that can affect the molecule's solubility and ability to cross cell membranes. smolecule.com Researchers can exploit this unique combination of electronic and steric properties to design novel bioactive compounds where the 4-ethyl-2,5-difluorophenyl moiety acts as a bioisostere for other aromatic systems, aiming to fine-tune the pharmacological properties of a lead compound.

Building Block for Agrochemical Research Intermediates (Non-applied focus)

The principles that make fluorinated anilines valuable in pharmaceuticals also apply to agrochemical research. smolecule.com These compounds are recognized as important intermediates for developing new herbicides and fungicides. The inclusion of fluorine in agrochemicals can lead to enhanced efficacy and metabolic stability in the field. ccspublishing.org.cn

This compound serves as a foundational building block for the synthesis of more complex molecules that are screened for potential agrochemical activity. Its structural features are relevant to the synthesis of various classes of pesticides. While detailed synthetic routes starting from this specific compound are not widely published, its classification as a research chemical for this industry points to its role as a precursor. smolecule.com The synthesis of many modern fungicides and insecticides, such as benzovindiflupyr (B602336) and isoflucypram, relies on fluorinated heterocyclic intermediates, which are often constructed from fluorinated aniline precursors. ccspublishing.org.cn

Monomer or Intermediate in Polymer and Material Science Research

The application of fluorinated compounds extends into material science, where they are used to create high-performance polymers and specialty materials with desirable properties like enhanced thermal and chemical stability. smolecule.com Several chemical suppliers explicitly list this compound in their catalogs for material science and polymer research, identifying it as an "Organic monomer of COF" (Covalent Organic Frameworks) or a "Material Building Block". bldpharm.combldpharm.com

Aniline and its derivatives can be used as monomers or intermediates in the synthesis of functional polymers. The amino group provides a reactive site for polymerization reactions. For example, anilines can be incorporated into polyamides, polyimides, or other condensation polymers. The presence of the difluoro- and ethyl-substituents on the aromatic ring of this compound would impart specific properties to the resulting polymer, such as increased thermal stability, chemical resistance, and modified electronic properties.

While specific studies detailing the polymerization of this compound are not prominent in the available literature, the general principles of polymer chemistry suggest its potential. For instance, related aniline compounds can be used in the formation of catalyst components for addition polymerization. google.com Furthermore, functional monomers are often designed and synthesized to create polymers with specific capabilities. researchgate.net The unique electronic nature and substitution pattern of this compound make it a candidate for research into novel functional polymers and copolymers for advanced material applications.

Precursors for Organic Semiconductors and Electronic Materials

The incorporation of fluorine atoms into organic semiconductor molecules is a well-established strategy for tuning their electronic properties, such as charge mobility and energy levels. The high electronegativity of fluorine can significantly influence the intramolecular and intermolecular interactions, which are critical for efficient charge transport in electronic devices. rsc.org this compound serves as a key intermediate in the synthesis of such advanced materials. bldpharm.com

One notable example involves the synthesis of a novel organic semiconductor, 3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (DFPDAEHPQD), which utilizes 2,5-difluoroaniline as a starting material. ekb.eg The synthesis involves the creation of a diazonium salt from 2,5-difluoroaniline, which is then coupled with a pyranoquinolinone derivative. ekb.eg The resulting DFPDAEHPQD compound exhibits properties that make it a promising candidate for electronic applications. Research has shown that this material is thermally stable up to approximately 300 °C. ekb.eg Optical property investigations using diffused reflectance measurements have identified two optical bandgap values, 2.35 eV (direct transition) and 2.25 eV (indirect transition), which are critical parameters for semiconductor performance. ekb.eg

Properties of DFPDAEHPQD Semiconductor ekb.eg
PropertyValue
Thermal StabilityStable up to ~300 °C
Optical Bandgap (Direct)2.35 eV
Optical Bandgap (Indirect)2.25 eV

The strategic 2,5-difluoro substitution pattern is significant for enhancing charge mobility. Studies on selectively fluorinated oligophenyls have demonstrated that this substitution pattern leads to oligomers that stack with symmetrical overlap, a configuration that significantly enhances hole mobility and provides high electron mobility. rsc.orgrsc.org Although these studies may use precursors like 2,5-difluorobromobenzene, the synthetic principles and the resulting electronic benefits of the 2,5-difluorophenyl unit are directly relevant to materials derived from this compound. rsc.org

Furthermore, difluoroaniline derivatives are recognized as important intermediates in the development of liquid crystals, a cornerstone of modern display technology. beilstein-journals.orgambeed.comchemicalbook.com The introduction of fluorine atoms can modify the mesomorphic properties and enhance the performance of liquid crystal displays. beilstein-journals.org For instance, chiral dopants with high helical twisting power (HTP), which are crucial for super-twisted nematic (STN) and polymer-stabilized Blue Phase LCDs, often incorporate fluorinated moieties. beilstein-journals.org While specific examples directly employing this compound are proprietary, the general use of related difluoroanilines points to its potential in creating novel liquid crystalline materials. chemicalbook.comajchem-a.com

Ligand and Catalyst Design in Organometallic Chemistry

Example of Ligand Synthesis from a Difluoroaniline google.com
ReactantsLigand TypeMetalApplication
2,6-diacetylpyridine (B75352) + 2,5-difluoroanilinePyridylbis(imine)Fe(II), Co(II)Ethylene (B1197577) Oligomerization Catalyst

Another area of ligand design involves the synthesis of azo-Schiff base ligands. These are prepared by reacting a diazonium salt of a fluoroaniline (B8554772) with a Schiff base. jmchemsci.comresearchgate.net For example, new azo-Schiff base ligands have been synthesized from 2,5-difluoroaniline, which then form complexes with various transition metals like cobalt, nickel, copper, palladium, and platinum. jmchemsci.com These complexes have potential applications in catalysis and materials science. The presence of the difluoroaniline moiety is integral to the electronic structure and coordinating properties of the resulting ligand. jmchemsci.com

Derivatization Chemistry of 4 Ethyl 2,5 Difluoroaniline for Novel Compound Discovery

Formation of Amides and Ureas

The primary amine functionality of 4-ethyl-2,5-difluoroaniline is readily converted into amide and urea (B33335) derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Amide Synthesis: Amides are typically synthesized from this compound through acylation with carboxylic acid derivatives. A common and straightforward method involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). More advanced methods utilize boronic acid catalysts, which can facilitate direct amidation under mild, room-temperature conditions. organic-chemistry.org These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating partner.

Urea Synthesis: The synthesis of ureas from this compound can be accomplished through several reliable methods. The most common route involves the reaction of the aniline (B41778) with an isocyanate. This reaction is typically rapid and proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. For instance, reacting this compound with an appropriate aryl or alkyl isocyanate in a solvent like acetone (B3395972) provides the corresponding N,N'-disubstituted urea in good yield. asianpubs.org

Another versatile method involves the use of a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI). Reaction of this compound with triphosgene would generate a highly reactive isocyanate intermediate in situ, which can then be reacted with another amine to form an unsymmetrical urea. asianpubs.orgorganic-chemistry.org Similarly, reacting the aniline with CDI forms an imidazolylcarbamate intermediate, which readily reacts with a second amine to yield the urea product.

Table 1: Representative Urea Synthesis Strategies This table presents generalized data based on established chemical principles.

Reactant 1Reactant 2Typical ConditionsProduct Type
This compoundAlkyl/Aryl IsocyanateAcetone, Room TemperatureN-(4-ethyl-2,5-difluorophenyl)-N'-(alkyl/aryl)urea
This compoundTriphosgene, then a second amine (R₂NH₂)Inert solvent (e.g., Toluene), BaseUnsymmetrical Urea
This compoundCarbonyldiimidazole (CDI), then a second amine (R₂NH₂)THF or CH₂Cl₂, Room TemperatureUnsymmetrical Urea

Imine and Schiff Base Formation

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond, formed by the condensation of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis for creating new C=N bonds. masterorganicchemistry.com The formation of an imine from this compound proceeds via a nucleophilic addition mechanism to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the final imine. masterorganicchemistry.com The reaction is typically reversible and often catalyzed by acid or base. nih.gov

A general procedure involves refluxing equimolar amounts of this compound and a selected aldehyde or ketone in a solvent like ethanol (B145695) or methanol (B129727), sometimes with a catalytic amount of acetic acid to facilitate dehydration. organic-chemistry.org In a study involving the closely related 3,5-difluoroaniline (B1215098), Schiff bases were successfully synthesized by reacting the aniline with 3-hydroxybenzaldehyde (B18108) in dichloromethane (B109758) at room temperature for 48 hours, using molecular sieves to remove the water byproduct and drive the reaction to completion. mdpi.com This mild approach demonstrates the feasibility of forming imines with fluorinated anilines under non-harsh conditions. These imine derivatives are valuable intermediates for the synthesis of various heterocyclic systems and can exhibit a range of biological activities. nih.gov

Table 2: Illustrative Synthesis of a Fluorinated Schiff Base This table is based on research findings for a closely related compound, 3,5-difluoroaniline, demonstrating the principle of the reaction.

Aniline ReactantAldehyde ReactantSolventConditionsProduct
3,5-difluoroaniline3-hydroxybenzaldehydeDichloromethane (CH₂Cl₂)Ambient Temperature, 48h, Molecular Sieves(E)-3-(((3,5-difluorophenyl)imino)methyl)phenol mdpi.com

N-Alkylation and N-Arylation Reactions

Direct functionalization of the nitrogen atom through alkylation or arylation provides secondary or tertiary amines, which are key intermediates in pharmaceuticals and agrochemicals.

N-Alkylation: The N-alkylation of this compound can be achieved by reacting it with alkyl halides. This is a standard nucleophilic substitution where the amine attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the resulting hydrohalic acid. A greener alternative involves the use of allylic alcohols as alkylating agents. For example, 3,5-difluoroaniline has been successfully N-alkylated with (E)-1,3-diphenylprop-2-en-1-ol using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and lactic acid, yielding the product in 76% yield under mild conditions. rsc.org This demonstrates a metal-free approach to synthesizing N-allylated fluoroanilines.

N-Arylation: The premier method for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. libretexts.org This reaction creates a carbon-nitrogen bond between an amine and an aryl halide or triflate. The process involves a catalytic cycle with steps of oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success. Studies have shown that 2,6-difluoroaniline (B139000) can be effectively coupled with an aryl bromide at room temperature using a palladium precatalyst supported by a bulky biaryl phosphine ligand (L6), demonstrating the applicability of this method to electron-deficient fluoroanilines. nih.gov This powerful reaction allows for the synthesis of a wide array of diarylamine structures from this compound.

Table 3: Examples of N-Arylation and N-Alkylation of Fluorinated Anilines This table presents research findings for analogous fluorinated anilines to illustrate the reaction principles.

Reaction TypeAniline SubstrateCoupling PartnerCatalyst/ReagentConditionsYieldReference
N-Alkylation3,5-difluoroaniline(E)-1,3-diphenylprop-2-en-1-olCholine chloride/Lactic acid (DES)Room Temp.76% rsc.org
N-Arylation2,6-difluoroaniline4-chloro-tert-butylbenzene[Pd(cinnamyl)Cl]₂ / L6 LigandRoom Temp., THF96% nih.gov

Ring Functionalization through Directed Ortho Metalation (DOM) or Similar Strategies

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation and subsequent lithiation at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org

For a primary aniline like this compound, the -NH₂ group itself is not an effective DMG. Therefore, it must first be converted into a more potent DMG, such as an amide (-NHCOR), a carbamate (B1207046) (-NHCOOR), or a sulfonamide (-NHSO₂R). organic-chemistry.org Once derivatized, treatment with a strong lithium base would direct metalation to an adjacent C-H bond. In this compound, there are two potential ortho positions to the amino group (C3 and C6). The fluorine atom at C2 would strongly acidify the proton at C3, making it the likely site of metalation. The fluorine atoms themselves can also act as moderate directing groups. organic-chemistry.org Subsequent quenching of the generated aryllithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) installs a new substituent with high regiocontrol.

While direct DoM examples on this compound are not prominently documented, related C-H functionalization strategies have been applied to similar substrates. For instance, a palladium-catalyzed para-selective C-H olefination of anilines has been developed using a specialized S,O-ligand. This methodology was successfully applied to a trisubstituted m,m'-difluoroaniline derivative, achieving a 60% yield for the para-olefinated product, showcasing that direct C-H activation of fluorinated anilines is a viable strategy for ring functionalization. acs.org

Table 4: Regioselectivity in C-H Functionalization of Fluorinated Anilines This table outlines the principles of DoM and provides a related C-H activation example.

StrategySubstrate TypeKey ReagentsPredicted/Observed OutcomeReference
Directed Ortho Metalation (DoM)N-protected this compound (e.g., as amide)1. s-BuLi, THF, -78°C 2. Electrophile (E+)Functionalization at C3 position due to directing group and F-activation wikipedia.orgorganic-chemistry.org
Pd-catalyzed C-H OlefinationTrisubstituted m,m'-difluoroaniline derivativePd(OAc)₂, S,O-Ligand, Olefin, Ag₂CO₃Para-selective olefination acs.org

Synthesis of Azo Compounds

Azo compounds, characterized by the -N=N- functional group, are synthesized from this compound via a classic two-step process: diazotization followed by azo coupling. unb.ca Azo dyes are of significant industrial importance and their synthesis is well-established. unb.camdpi.com

Step 1: Diazotization In the first step, the primary aromatic amine of this compound is converted into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). unb.ca The reaction must be carried out at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction. unb.ca Suitable coupling components include phenols, naphthols, or other anilines. The coupling reaction's pH is critical; phenols and naphthols are typically coupled under mildly alkaline conditions, whereas anilines are coupled under mildly acidic conditions. The reaction between the 4-ethyl-2,5-difluorobenzenediazonium salt and a chosen coupling partner yields a brightly colored azo compound.

Table 5: General Procedure for Azo Compound Synthesis This table outlines the established two-step process for azo dye formation.

StepReactantsTypical ConditionsIntermediate/Product
1. DiazotizationThis compound, NaNO₂, HCl(aq)0–5 °C4-ethyl-2,5-difluorobenzenediazonium chloride
2. Azo CouplingDiazonium salt, Electron-rich aromatic (e.g., β-Naphthol)0–5 °C, adjusted pHAzo dye derivative

Environmental Chemical Fate and Transformation Pathways of Fluoroanilines General Academic Perspective

Photochemical Degradation Studies in Aqueous and Atmospheric Environments

The photochemical degradation of fluoroanilines is a critical pathway for their transformation in the environment. In aqueous environments, the photolysis of halogenated anilines can proceed via photosubstitution or photoreduction. For instance, studies on 3-halogenoanilines in methanol (B129727) have shown the formation of 3-anisidine (from reaction with the solvent) and aniline (B41778). rsc.org This suggests that in water, hydroxylated and de-fluorinated products could be formed. The primary mechanism involves the cleavage of the carbon-halogen bond upon absorption of light energy. rsc.orgrsc.org For 4-ethyl-2,5-difluoroaniline, it is plausible that one or both fluorine atoms could be replaced by hydroxyl groups, or the entire aniline molecule could be reduced. The presence of an ethyl group might also influence the photochemical reactivity.

In the atmosphere, vapor-phase anilines are expected to react with photochemically-produced hydroxyl radicals (•OH). This is a primary degradation pathway for many organic compounds in the troposphere. The rate of this reaction will determine the atmospheric lifetime of the compound. For halogenated compounds, photolysis by direct absorption of solar radiation can also be a significant degradation mechanism, particularly for those that absorb light at wavelengths greater than 290 nm. nih.gov The carbon-fluorine bond is strong, but the presence of the aromatic ring and the amino group can facilitate photodegradation. researchgate.net

The degradation of fluorotelomer alcohols in the atmosphere is known to produce perfluorinated carboxylic acids (PFCAs), highlighting a potential pathway for the formation of persistent and bioaccumulative degradation products from fluorinated organic compounds. researchgate.net While the specific atmospheric degradation products of this compound are not documented, it is conceivable that a series of oxidized and fragmented byproducts could be formed.

Biodegradation Pathways in Chemical Systems

The biodegradation of fluoroanilines is a key process in their removal from soil and water systems. This process is highly dependent on the microbial communities present and the specific structure of the fluoroaniline (B8554772).

The microbial degradation of anilines, including their fluorinated derivatives, often begins with an initial attack on the aromatic ring by oxygenase enzymes. nih.govnih.gov Aerobic degradation pathways are generally more effective and have been more extensively studied. For many anilines, the initial step involves the action of an aniline dioxygenase, which hydroxylates the ring to form a catechol derivative. nih.govresearchgate.net

Studies on the degradation of 4-fluoroaniline (B128567) and 2,4-difluoroaniline (B146603) have demonstrated that microbial consortia from different industrial wastewater treatment plants exhibit varying capabilities in degrading these compounds, indicating that the inoculum source is a critical factor. nih.gov In some cases, the degradation of difluoroanilines can be slower and require a longer acclimation period compared to monofluorinated anilines. nih.gov

A key transformation in the biodegradation of fluoroanilines is defluorination, the cleavage of the carbon-fluorine bond. Research on Pseudomonas fluorescens degrading 3,4-difluoroaniline (B56902) has shown that degradation is accompanied by significant defluorination. researchgate.netwur.nlsigmaaldrich.com This particular strain was found to utilize different enzymatic pathways for di-chloro versus di-fluoro aniline, with catechol 1,2-dioxygenase being active for 3,4-difluoroaniline, suggesting an ortho-cleavage pathway for the aromatic ring. wur.nlsigmaaldrich.com The presence of a co-substrate like glucose can sometimes enhance the degradation of these compounds. researchgate.netwur.nl

For this compound, it is hypothesized that aerobic biodegradation would likely proceed through initial hydroxylation of the aromatic ring, followed by defluorination and subsequent ring cleavage. The ethyl group may also be subject to microbial oxidation.

Enzyme Proposed Role in Fluoroaniline Degradation
Aniline DioxygenaseInitial hydroxylation of the aniline ring to form a catechol.
Catechol 1,2-DioxygenaseCleavage of the catechol ring (ortho-cleavage).
Catechol 2,3-DioxygenaseCleavage of the catechol ring (meta-cleavage).
DehalogenaseCleavage of the carbon-fluorine bond (defluorination).

The identification of metabolites is crucial for understanding the complete biodegradation pathway and assessing the potential formation of more persistent or toxic byproducts. In the study of 3,4-difluoroaniline degradation by Pseudomonas fluorescens, 3-fluoro-4-hydroxyaniline was identified as an intermediate metabolite. wur.nlsigmaaldrich.com This indicates that hydroxylation can occur before or after partial defluorination.

General aniline biodegradation pathways show that after the formation of catechol, the ring is cleaved to form aliphatic acids such as cis,cis-muconic acid and beta-ketoadipic acid, which are then funneled into central metabolic pathways like the Krebs cycle. nih.gov

For this compound, a hypothetical degradation pathway could involve the formation of hydroxylated and defluorinated intermediates. The ethyl group could potentially be oxidized to an acetyl group or other intermediates.

Parent Compound Potential Metabolites/Degradants
This compound4-ethyl-2-fluoro-5-hydroxyaniline
4-ethyl-5-fluoro-2-hydroxyaniline
4-ethyl-catechol
Fluorinated and ethylated muconic acid derivatives
Acetanilide (B955) derivatives

It is also known that aniline and its derivatives can undergo N-oxidation or acylation to form compounds like acetanilide and formanilide (B94145) as minor products in some biological systems. nih.gov

Sorption and Mobility in Environmental Matrices (Chemical Interactions)

The sorption and mobility of fluoroanilines in the environment are governed by their physicochemical properties and the characteristics of the environmental matrix, such as soil organic matter content, clay content, and pH.

Anilines, in general, can be mobile in soils, but their mobility is significantly influenced by sorption to soil components. The amino group can become protonated at lower pH, increasing its interaction with negatively charged soil colloids. However, the primary interaction for many anilines is the binding of the aromatic amino group to soil organic matter. researchgate.net This binding can be strong and may lead to the formation of bound residues, which are less bioavailable and mobile.

The presence of fluorine atoms on the aniline ring is expected to influence its sorption behavior. Fluorine is highly electronegative, which can affect the electron distribution in the aromatic ring and the basicity of the amino group. wikipedia.org The ethyl group on this compound will increase its hydrophobicity, which could lead to stronger partitioning into soil organic matter compared to unsubstituted aniline. frontiersin.org

Compound Feature Influence on Sorption/Mobility
Amino GroupCan be protonated at low pH, increasing sorption to negatively charged colloids. Can form strong bonds with soil organic matter.
Aromatic RingProvides a hydrophobic character, contributing to sorption to organic matter.
Fluorine SubstituentsIncreases electronegativity, potentially influencing interactions with soil surfaces.
Ethyl GroupIncreases hydrophobicity, likely increasing sorption to soil organic matter and reducing mobility.

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-2,5-difluoroaniline, and what are their advantages/limitations?

Methodological Answer: Synthesis typically involves sequential halogenation and alkylation steps. For example:

Halogenation: Start with 4-ethylaniline. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to selectively introduce fluorine at the 2- and 5-positions via electrophilic fluorination (e.g., N-fluorobenzenesulfonimide) .

Alkyl Group Retention: Ensure the ethyl group at position 4 is preserved during halogenation by using mild conditions (low temperature, inert atmosphere).
Advantages: High regioselectivity with DoM. Limitations: Sensitivity to moisture/oxygen requires strict anhydrous conditions .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR distinguishes fluorine environments (δ -110 to -150 ppm for aromatic F). 1H^1\text{H} NMR confirms ethyl group integration (CH2_2 triplet at ~1.2 ppm, CH3_3 quartet at ~2.5 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion [M+H]+^+ at m/z 171.1 (C8_8H9_9F2_2N). Fragmentation patterns validate substituent positions.
  • HPLC: Use a C18 column with a methanol/water mobile phase (e.g., 70:30 v/v) to assess purity (>98%) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Storage: Keep in amber glass under nitrogen at -20°C to prevent oxidation.
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and fume hood. Avoid skin contact due to potential amine toxicity .
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid releasing toxic fumes .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Directed Metalation: Use a tert-butoxy carbonyl (Boc) protecting group on the amine to direct fluorine to the 2- and 5-positions via meta-directing effects .
  • Catalytic Systems: Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) can enhance selectivity for distal fluorination .
  • Computational Modeling: DFT calculations predict favorable transition states for fluorination at specific positions, reducing trial-and-error .

Q. What strategies optimize the compound’s stability in biological assays?

Methodological Answer:

  • pH Control: Maintain assays at pH 6–7 to prevent amine protonation or deprotonation, which alters solubility.
  • Antioxidants: Add 0.1% ascorbic acid to buffer solutions to inhibit oxidative degradation.
  • Light Sensitivity: Conduct experiments under amber light to avoid photolytic cleavage of the C–F bond .

Q. How can researchers resolve contradictions in reported biological activities of similar difluoroanilines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace ethyl with methyl or halogens) to isolate electronic/steric effects .
  • Assay Reproducibility: Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and use standardized protocols (e.g., MTT assay with triplicate wells) .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What advanced techniques characterize electronic effects of the ethyl and fluorine substituents?

Methodological Answer:

  • Hammett Analysis: Measure substituent constants (σm_m, σp_p) via reaction kinetics (e.g., SNAr reactions) to quantify electron-withdrawing/donating effects .
  • X-ray Crystallography: Resolve bond angles/distances to assess steric hindrance from the ethyl group and fluorine’s electronegativity impact on the aromatic ring .
  • Cyclic Voltammetry: Determine redox potentials to correlate substituent effects with electron transfer properties .

Q. How can analytical methods differentiate this compound from its structural isomers?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Correlate coupling between ethyl CH2_2 and adjacent aromatic protons to confirm substitution pattern .
  • High-Resolution MS (HRMS): Exact mass (171.0721 g/mol) distinguishes it from isomers like 3-ethyl-2,5-difluoroaniline (same formula, different fragmentation).
  • Retention Time Mapping: Compare HPLC retention times against synthesized isomer standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.